E7766 diammonium salt

STING agonist binding affinity isothermal titration calorimetry

Choose E7766 diammonium salt for its unique macrocycle-bridged, pan-genotypic STING activation (Kd 40 nM, 25-100x > cGAMP). Validated for BCG-resistant intravesical immunotherapy and durable immunologic memory models. Its distinct OATP1B-mediated hepatic clearance makes it a critical tool for transporter DDI studies. Alternative agonists lack this combination of potency, genotype coverage, and in vivo validation.

Molecular Formula C24H32F2N12O8P2S2
Molecular Weight 780.7 g/mol
Cat. No. B10828267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7766 diammonium salt
Molecular FormulaC24H32F2N12O8P2S2
Molecular Weight780.7 g/mol
Structural Identifiers
SMILESC1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N
InChIInChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1
InChIKeyHGYDKGHNNZBHIY-KHAHIFMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E7766 diammonium salt (azane; macrocycle-bridged STING agonist): Chemical Identity and Vendor Comparison Overview


The compound azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide, more commonly referred to as E7766 diammonium salt (CAS 2242635-03-4), is a synthetic, macrocycle-bridged dinucleotide that functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway [1]. It belongs to a novel class of Macrocycle-Bridged STING Agonists (MBSAs) characterized by a constrained, pre-organized conformation that enhances binding affinity to the STING protein dimer [2]. In contrast to first-generation endogenous cyclic dinucleotide (CDN) ligands like 2'3'-cGAMP, E7766 incorporates a unique macrocyclic bridge and phosphorothioate modifications, which confer significantly improved metabolic stability and pan-genotypic activity across human STING variants [3].

Procurement Risk: Why E7766 Cannot Be Interchanged with Other STING Agonists Like cGAMP, ADU-S100, or SR-717


Substituting E7766 with alternative STING agonists such as endogenous cGAMP, the clinical-stage CDN ADU-S100 (MIW815), or the non-CDN SR-717 is not scientifically valid due to fundamental differences in binding mechanism, potency across human STING genotypes, and in vivo clearance pathways. While cGAMP serves as the endogenous ligand with a reported Kd of ~1–4 μM for human STING, E7766 achieves a ~25–100-fold higher binding affinity (Kd = 40 nM) via its macrocyclic pre-organization and thiophosphate modifications [1]. Furthermore, unlike ADU-S100 which shows reduced activity against common human STING variants (e.g., HAQ, REF), E7766 maintains consistent sub-micromolar EC50 values (0.15–0.79 μM) across all seven major human genotypes tested [2]. Critically, E7766's clearance is primarily mediated by hepatic OATP1B transporters, a distinct pharmacokinetic liability not shared by all STING agonists, meaning that formulation and dosing strategies are non-transferable [3].

Quantitative Differentiation of E7766 Diammonium Salt: Head-to-Head and Cross-Study Evidence Against CDN and Non-CDN STING Agonists


Binding Affinity (Kd) Comparison: E7766 vs. Endogenous cGAMP and Synthetic CDNs

E7766 demonstrates a substantially higher binding affinity for recombinant human STING protein compared to the endogenous ligand 2'3'-cGAMP. The Kd of E7766, measured via isothermal titration calorimetry (ITC), is 40 nM . In contrast, reported Kd values for 2'3'-cGAMP binding to human STING range from approximately 1 to 4 μM depending on assay conditions [1]. This represents an approximately 25- to 100-fold improvement in binding affinity.

STING agonist binding affinity isothermal titration calorimetry Kd

Pan-Genotypic Cellular Activity: E7766 Maintains Sub-μM Potency Across All Major Human STING Variants

E7766 uniquely activates all seven major human STING genotypes with consistent sub-micromolar potency in primary human PBMCs, a property not shared by earlier-generation STING agonists. E7766 induced IFNβ expression with EC50 values ranging from 0.15 to 0.79 μM across genotypes including WT, HAQ, AQ, and REF variants [1]. In a separate biochemical assay, E7766 inhibited four human STING variants (WT, HAQ, AQ, REF) with EC50 values of 1 μM, 2.2 μM, 1.2 μM, and 4.9 μM, respectively . In contrast, the clinical CDN ADU-S100 exhibits genotype-dependent activity, with significantly reduced potency against the HAQ variant (present in ~20% of the population) compared to WT [2].

STING genotypes EC50 PBMC pan-genotypic pharmacogenomics

In Vivo Antitumor Efficacy: E7766 Induces Durable Tumor Clearance in BCG-Resistant Bladder Cancer Models

In syngeneic orthotopic murine non-muscle invasive bladder cancer (NMIBC) models resistant to therapeutic doses of both Bacillus Calmette-Guerin (BCG) and anti-PD-1 agents, E7766 administered via intravesical instillation demonstrated potent antitumor activity. E7766 treatment resulted in significant tumor burden reduction and the induction of durable immunologic memory, protecting treated animals from tumor rechallenge [1]. The study reported that E7766 bound to recombinant STING with a Kd of 40 nM and induced IFNβ expression in PBMCs across seven major STING genotypes with EC50 values of 0.15–0.79 μM [1]. The study's in vivo pharmacodynamic analysis revealed that E7766 treatment led to increased Ifnβ1 and CXCL10 mRNA expression in the bladder, confirming target engagement and pathway activation at the site of action [1].

in vivo efficacy bladder cancer BCG-resistant orthotopic model tumor clearance

Structural and Metabolic Stability: Macrocyclic Constraint Enhances Plasma Stability Relative to Linear CDNs

The macrocycle-bridged architecture of E7766 confers significantly enhanced metabolic stability compared to linear or non-bridged cyclic dinucleotides. E7766 was reported to possess excellent chemical and metabolic stability suitable for further development [1]. The macrocyclic constraint, combined with phosphorothioate modifications, protects the molecule from rapid degradation by phosphodiesterases that rapidly cleave endogenous 2'3'-cGAMP (which has a half-life of <30 minutes in plasma) [2]. The improved stability of E7766 is further evidenced by its ability to maintain effective concentrations following intravesical administration in vivo, as demonstrated in the NMIBC models [3].

metabolic stability plasma stability macrocycle pharmacokinetics phosphorothioate

Hepatic Transporter-Mediated Clearance: A Unique ADME Liability Distinguishing E7766 from Other STING Agonists

E7766 exhibits a distinct clearance mechanism primarily mediated by hepatic uptake transporters OATP1B1 and OATP1B3, which is not a universal characteristic of all STING agonists [1]. In vitro and in vivo studies demonstrate that OATP-mediated hepatic uptake is the major contributor to the systemic clearance of E7766 [1]. Consequently, co-administration with OATP1B inhibitors (e.g., rifampin, cyclosporine) can significantly increase systemic exposure to E7766, presenting a specific drug-drug interaction (DDI) risk that must be managed [1]. In contrast, other STING agonists like ADU-S100 may have different clearance pathways, making their DDI profiles non-transferable.

OATP1B hepatic clearance drug-drug interaction ADME transporter

Adaptive Immunity and Immunologic Memory: E7766 Induces Long-Lasting Antitumor Protection

In the CT26 liver metastasis tumor model, E7766 treatment not only resulted in primary tumor regression but also induced a long-lasting immune memory response. Mice that achieved complete tumor regression following E7766 treatment were protected from subsequent tumor rechallenge, demonstrating the establishment of durable adaptive immunity [1]. This property was also observed in the orthotopic bladder cancer model, where E7766-treated animals showed induction of effective immunologic memory [2]. While many STING agonists can induce acute innate immune activation, the ability to generate functional immunologic memory is not uniformly observed and is a hallmark of a therapeutically desirable STING agonist capable of preventing recurrence.

immunologic memory tumor rechallenge adaptive immunity CT26 liver metastasis

Validated Research Applications for E7766 Diammonium Salt Based on Quantitative Differentiation Evidence


Intravesical Therapy for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) Modeling

E7766 is uniquely positioned as a tool compound for modeling intravesical immunotherapy in BCG-resistant NMIBC. The evidence demonstrates that E7766 is efficacious in orthotopic murine models resistant to therapeutic doses of BCG and anti-PD-1, inducing durable tumor regression and immunologic memory [1]. This scenario leverages E7766's ability to activate the STING pathway directly in the bladder epithelium, leading to T cell and NK cell infiltration and antigen presentation [1]. Researchers investigating salvage therapies for BCG-unresponsive patients or studying mechanisms of intravesical immune activation should prioritize E7766 over other STING agonists that lack this specific in vivo validation.

Generation of Durable Antitumor Immunity and Immunologic Memory in Syngeneic Tumor Models

For studies aimed at inducing long-lasting protective immunity rather than transient tumor control, E7766 is the preferred STING agonist. Data from the CT26 liver metastasis model show that E7766 treatment not only clears primary tumors but also establishes functional immunologic memory, protecting against subsequent tumor rechallenge [2]. This property is critical for vaccine adjuvant research, combination immunotherapy studies seeking to prevent recurrence, and mechanistic investigations into the transition from innate to adaptive antitumor immunity.

Investigations Requiring Consistent STING Activation Across Diverse Human Genetic Backgrounds

In studies involving primary human samples (e.g., PBMCs, patient-derived xenografts) or aiming to translate findings to a genetically diverse patient population, E7766's pan-genotypic activity is essential. E7766 maintains sub-micromolar EC50 values (0.15–0.79 μM) across all seven major human STING genotypes tested [3]. Alternative agonists like ADU-S100 exhibit genotype-dependent activity, potentially confounding results when using cells from donors with variant STING alleles (e.g., the common HAQ variant). Procurement of E7766 ensures consistent pathway activation irrespective of donor genetics, reducing experimental variability.

Pharmacokinetic and Drug-Drug Interaction Studies Focused on OATP1B Transporter Biology

E7766 serves as a probe substrate for investigating OATP1B-mediated hepatic clearance and transporter-mediated drug-drug interactions (DDIs). Studies have established that OATP1B1/1B3-mediated hepatic uptake is the primary clearance mechanism for E7766, making it sensitive to co-administration with OATP1B inhibitors [4]. Researchers studying transporter biology, predicting clinical DDIs, or developing OATP1B inhibitors can utilize E7766 as a well-characterized tool compound with a defined transporter liability profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7766 diammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.